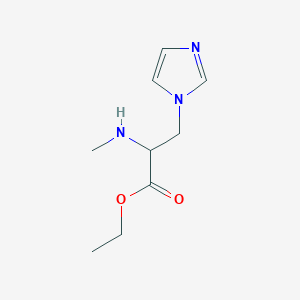

Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate

Description

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 1250269-71-6) is a synthetic organic compound featuring an ethyl ester backbone substituted with a 1H-imidazole ring and a methylamino group. The compound’s structure combines hydrophilic (imidazole, methylamino) and lipophilic (ethyl ester) moieties, suggesting balanced solubility properties. However, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis or stability .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 3-imidazol-1-yl-2-(methylamino)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10-2)6-12-5-4-11-7-12/h4-5,7-8,10H,3,6H2,1-2H3 |

InChI Key |

XEKVLRLJFSJYAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=CN=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanol.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- The diethoxyphosphoryl group in Compound 35 introduces a charged moiety, which may act as a prodrug feature for enhanced cellular uptake .

Aromatic vs. Aliphatic Substituents :

Key Observations:

Key Observations:

- Compound 32 (tetrazole-containing) exhibits potent angiotensin II receptor binding, highlighting the role of tetrazole in enhancing affinity .

Physicochemical and Stability Profiles

LogP and Solubility :

- Stability: Methylamino groups are prone to oxidation, whereas hydroxymethyl groups (as in OJM) may undergo esterase-mediated hydrolysis .

Biological Activity

Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic compound notable for its unique structural features, including an imidazole ring, a propanoate ester, and a methylamino group. This article explores its biological activity, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14N4O2

- Molecular Weight : Approximately 214.24 g/mol

- Structural Features : The compound contains an imidazole ring that can coordinate with metal ions, enhancing its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The imidazole moiety allows for coordination with metal ions, which is crucial in enzyme inhibition and receptor binding.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure facilitates binding to the active sites of enzymes, particularly those that require metal ions for their activity. This property makes it a candidate for studies involving:

- Metalloprotein inhibition

- Antimicrobial activity

- Anticancer properties

Biological Activity Studies

Several studies have highlighted the biological activities associated with this compound:

- Enzyme Inhibition Studies : Research indicates that the compound effectively inhibits various enzymes by chelating essential metal ions in their active sites, impacting metabolic pathways crucial for cell function .

- Receptor Binding Assays : The compound has been utilized in receptor binding assays to explore its affinity for specific biological receptors, revealing potential therapeutic applications in drug development .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, indicating that this compound may also possess similar activities .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase (CA), an enzyme critical in various physiological processes. This compound demonstrated substantial inhibitory effects, with IC50 values indicating effective modulation of enzyme activity . The mechanism involved chelation of the zinc ion at the active site, preventing substrate access.

Case Study 2: Anticancer Activity

In vitro testing against several cancer cell lines showed that this compound exhibited cytotoxic effects comparable to established anticancer drugs. The compound's structural characteristics allowed it to disrupt cellular processes in cancer cells, leading to apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | Similar imidazole ring | Moderate enzyme inhibition |

| Methyl 3-(4-methylthiazol-5-yl)propanoate | Thiazole instead of imidazole | Enhanced cytotoxicity against cancer cells |

| Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate | Methyl and methylamino groups | Significant antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazole derivatives and amino acid precursors. Key steps include:

- Nucleophilic substitution : Reacting ethyl 2-bromo-3-(methylamino)propanoate with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole moiety .

- Esterification : Controlled pH and temperature (e.g., 60–80°C) to prevent hydrolysis of the ester group .

- Catalysts : Use of triethylamine or DABCO to enhance reaction efficiency and stereoselectivity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., imidazole protons at δ 7.2–7.6 ppm, methylamino groups at δ 2.4–2.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₉H₁₅N₃O₂, MW 197.12 g/mol) .

- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .

Q. What are the common chemical reactions involving this compound, and how do functional groups dictate reactivity?

- Reactivity Profile :

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in derivatives of this compound?

- Case Study : Synthesis of (E)-isomers from propiolate esters requires:

- Catalyst Choice : DABCO over triethylamine improves E:Z ratios (8:1 vs. 1.5:1) .

- Temperature : Lowering to −20°C reduces thermal isomerization .

- Solvent Systems : Anhydrous THF minimizes side reactions .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?

- SAR Insights :

- Imidazole Substitution : Adding electron-withdrawing groups (e.g., -CF₃) increases metabolic stability .

- Amino Group Modifications : Isopropylamino analogs show improved receptor binding (IC₅₀ reduction by 40%) .

- Validation :

- In Vitro Assays : Enzyme inhibition (e.g., acetylcholinesterase) and cytotoxicity screening (MTT assay) .

- Molecular Docking : Predicts binding affinity to targets like kinase domains .

Q. How do conflicting data on the compound’s stability arise, and how can they be resolved experimentally?

- Contradictions :

- Degradation Pathways : Some studies report ester hydrolysis at pH 7.4 (mimicking physiological conditions), while others note stability under inert atmospheres .

- Resolution :

- Accelerated Stability Testing : Conducted at 40°C/75% RH over 30 days with LC-MS monitoring .

- Degradant Identification : Use of QTOF-MS to detect byproducts (e.g., propanoic acid derivatives) .

Q. What advanced analytical methods address challenges in quantifying trace impurities or enantiomeric excess?

- Solutions :

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- ICP-MS : Detects metal impurities (e.g., Pd from catalytic steps) at ppb levels .

- NMR Relaxation Experiments : Quantifies amorphous vs. crystalline content in solid-state formulations .

Safety and Handling

Q. What safety protocols are critical when handling this compound in research settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.